2-(4-((Trimethylsilyl)ethynyl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Overview
Description
2-(4-((Trimethylsilyl)ethynyl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a complex organic compound that features a unique combination of boron, silicon, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Trimethylsilyl)ethynyl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The process generally includes the following steps:
- Preparation of the trimethylsilyl-substituted phenylboronic acid.
- Coupling with a suitable naphtho[1,8-de][1,3,2]diazaborinine precursor under palladium-catalyzed conditions.
- Purification and isolation of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-((Trimethylsilyl)ethynyl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: Reduction reactions can modify the boron-nitrogen framework, leading to different derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens or organometallic compounds are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-((Trimethylsilyl)ethynyl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has several scientific research applications:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in drug delivery systems due to its boron content.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-((Trimethylsilyl)ethynyl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine involves its ability to participate in various chemical reactions due to the presence of reactive boron and silicon atoms. The compound can form stable complexes with other molecules, facilitating its use in catalysis and synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-((Trimethylsilyl)ethynyl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is unique due to its specific combination of boron, silicon, and nitrogen atoms, which imparts distinct reactivity and stability compared to other boronic acid derivatives. This uniqueness makes it valuable in specialized synthetic applications and research.
Properties
IUPAC Name |
2-[4-(2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl)phenyl]ethynyl-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BN2Si/c1-25(2,3)15-14-16-10-12-18(13-11-16)22-23-19-8-4-6-17-7-5-9-20(24-22)21(17)19/h4-13,23-24H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPMEHWNLKPBPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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